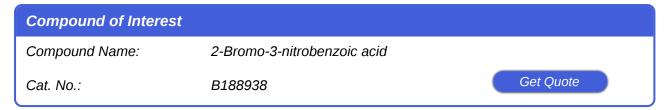


2-Bromo-3-nitrobenzoic Acid: An In-depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3-nitrobenzoic acid**, a versatile biochemical reagent with significant potential in drug discovery and biomedical research. This document details its chemical and physical properties, synthesis, and its established and potential applications, with a focus on its role as an antibacterial agent and as a precursor for synthesizing potent enzyme inhibitors.

Physicochemical Properties

2-Bromo-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. The presence of a bromine atom and a nitro group on the benzoic acid scaffold makes it a reactive and valuable intermediate in organic synthesis.[1][2]



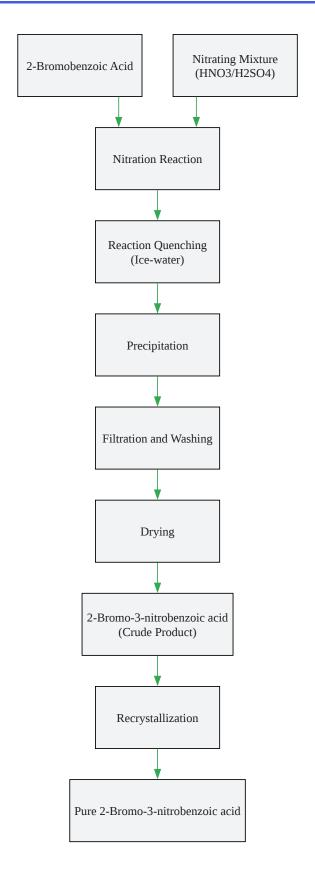
Property	Value	Reference
CAS Number	573-54-6	[3][4][5]
Molecular Formula	C7H4BrNO4	[3][5]
Molecular Weight	246.02 g/mol	[3][5]
Appearance	Light yellow to yellow crystalline powder/solid	[4]
Melting Point	184-186 °C	[4]
Boiling Point	337.7 °C at 760 mmHg	[4]
Density	1.892 g/cm ³	[4]
Solubility	Slightly soluble in dimethyl sulfoxide (DMSO); very slightly soluble in dichloromethane.	[4]
SMILES	C1=CC(=C(C(=C1)INVALID- LINK[O-])Br)C(=O)O	[5]
InChI	InChI=1S/C7H4BrNO4/c8-6- 4(7(10)11)2-1-3- 5(6)9(12)13/h1-3H,(H,10,11)	[5]

Synthesis

While various synthetic routes exist, a common laboratory-scale synthesis of **2-Bromo-3-nitrobenzoic acid** involves the nitration of 2-bromobenzoic acid.

General Synthetic Workflow:





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Caption: General workflow for the synthesis of 2-Bromo-3-nitrobenzoic acid.



Applications as a Biochemical Reagent

2-Bromo-3-nitrobenzoic acid serves as a valuable tool in several areas of biochemical research, primarily as an antibacterial agent and as a key building block for the synthesis of enzyme inhibitors.

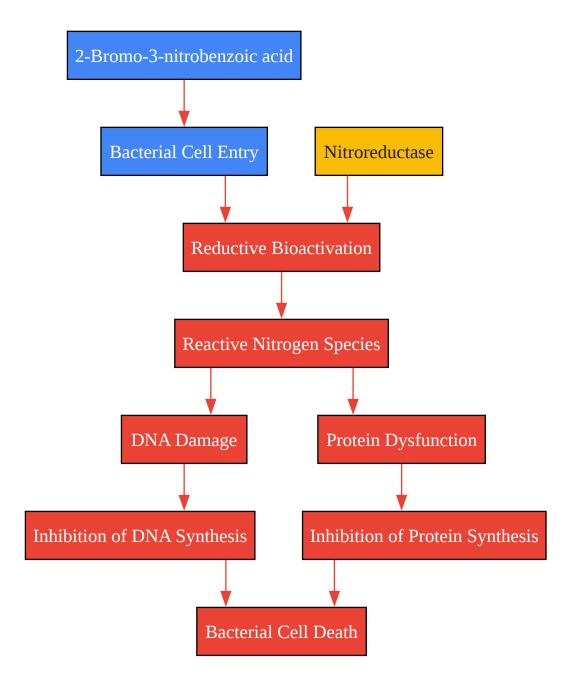
Antibacterial Activity

2-Bromo-3-nitrobenzoic acid has been reported to exhibit antibacterial activity, particularly against Staphylococcus aureus.[3] The proposed mechanism involves the inhibition of essential cellular processes.

Hypothesized Antibacterial Mechanism:

Nitroaromatic compounds are known to be bioreduced by bacterial nitroreductases to generate reactive nitrogen species.[6][7] These reactive species can induce cellular damage through various mechanisms, including DNA damage and protein dysfunction, ultimately leading to the inhibition of DNA and protein synthesis and bacterial cell death.[8][9]





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Caption: Hypothesized signaling pathway for the antibacterial action.

Quantitative Data: Antibacterial Activity

Specific Minimum Inhibitory Concentration (MIC) values for **2-Bromo-3-nitrobenzoic acid** are not readily available in the reviewed literature. The following table provides a template for the experimental determination of these values.



Bacterial Strain	Gram Type	ATCC Number	Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus	Gram-positive	e.g., 25923	To be determined
Escherichia coli	Gram-negative	e.g., 25922	To be determined
Pseudomonas aeruginosa	Gram-negative	e.g., 27853	To be determined
Enterococcus faecalis	Gram-positive	e.g., 29212	To be determined

Precursor for PARP Inhibitor Synthesis

2-Bromo-3-nitrobenzoic acid is a documented precursor in the synthesis of 5-aminoisoquinolin-1-one, a core scaffold for a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.

Quantitative Data: PARP Inhibition

Direct IC50 or K_i values for **2-Bromo-3-nitrobenzoic acid** as a PARP inhibitor are not available, as it primarily serves as a synthetic precursor. The inhibitory activity would be determined for the final synthesized compounds, such as derivatives of 5-aminoisoquinolin-1-one.

Target Enzyme	Synthesized Compound	IC50 (nM)	Kı (nM)
PARP-1	Derivative of 5- aminoisoquinolin-1- one	To be determined	To be determined
PARP-2	Derivative of 5- aminoisoquinolin-1- one	To be determined	To be determined



Experimental Protocols

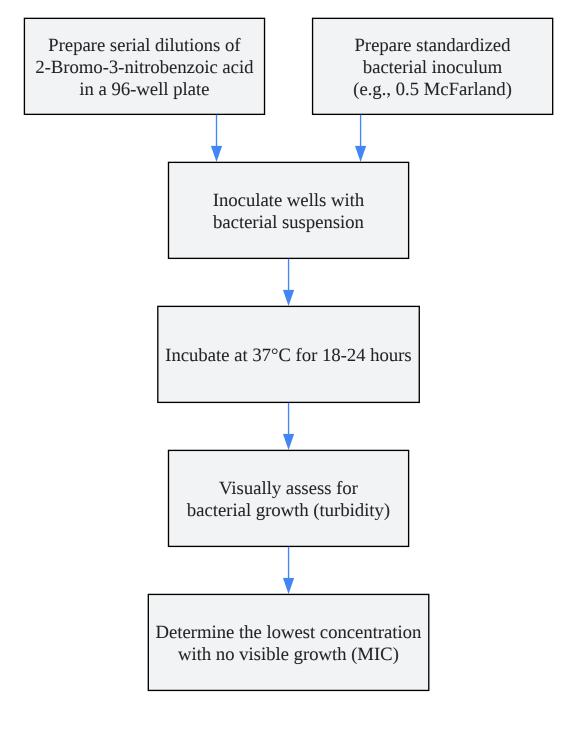
The following are detailed methodologies for key experiments to evaluate the biochemical activity of **2-Bromo-3-nitrobenzoic acid**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[1][10][11][12][13]

Experimental Workflow for MIC Determination:





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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration.

Methodology:

 Preparation of 2-Bromo-3-nitrobenzoic Acid Stock Solution: Prepare a stock solution of 2-Bromo-3-nitrobenzoic acid in an appropriate solvent (e.g., DMSO) at a concentration of 10



mg/mL.

- Preparation of Microdilution Plates: In a sterile 96-well microtiter plate, add 100 μL of sterile
 Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 200 μL of the stock solution.
- Serial Dilution: Perform a two-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing thoroughly, and then transferring 100 μL from well 2 to well 3, and so on, until well 10. Discard 100 μL from well 10. Well 11 will serve as a positive control (broth and bacteria) and well 12 as a negative control (broth only).
- Preparation of Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
- Inoculation: Add 10 μL of the diluted bacterial suspension to wells 1 through 11.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of 2-Bromo-3-nitrobenzoic acid at which there is no visible turbidity.

PARP Inhibition Assay

This is a representative protocol for a PARP1 enzymatic assay that can be used to screen inhibitors.[2][14][15][16]

Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT.
 - PARP1 Enzyme: Recombinant human PARP1.
 - Activated DNA: DNA fragmented by DNase I.
 - β-NAD+: Substrate for the PARP reaction.



- Biotinylated NAD+: For detection.
- Test Compound: 2-Bromo-3-nitrobenzoic acid or its derivatives dissolved in DMSO.
- · Assay Procedure:
 - In a 96-well plate, add 5 μL of the test compound at various concentrations.
 - Add 20 μL of a mixture containing PARP1 enzyme and activated DNA in assay buffer.
 - Incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 25 µL of a solution containing β-NAD+ and biotinylated NAD+.
 - Incubate for 60 minutes at room temperature.
 - Stop the reaction by adding a stopping solution (e.g., 1% SDS).
- Detection: The amount of biotinylated PAR incorporated is quantified using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate, measured with a plate reader.
- Data Analysis: The IC50 value is calculated by plotting the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration.

Safety and Handling

2-Bromo-3-nitrobenzoic acid is an irritant.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety policies and regulations.



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